molecular formula C31H32N2O5 B562022 (S)-(-)-4'-Benzyloxyphenyl Carvedilol CAS No. 1217733-91-9

(S)-(-)-4'-Benzyloxyphenyl Carvedilol

Cat. No.: B562022
CAS No.: 1217733-91-9
M. Wt: 512.606
InChI Key: WFGLUJVTGHMGCX-QHCPKHFHSA-N
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Mechanism of Action

Mode of Action

The compound interacts with its targets by blocking the stimulation of beta-1 (myocardial) and beta-2 (pulmonary, vascular, and uterine) adrenergic receptor sites . It also has alpha-1 blocking activity, which may result in orthostatic hypotension . The dual action of carvedilol is advantageous in combination therapies as moderate doses of two drugs have a decreased incidence of adverse effects compared to high dose monotherapy in the treatment of moderate hypertension .

Biochemical Pathways

Carvedilol affects several biochemical pathways. It inhibits receptors in the adrenergic nervous system, which releases noradrenaline to the body, including the heart . Noradrenaline is a hormone that causes the heart to beat faster and work harder . By blocking these receptors, carvedilol reduces the heart’s workload and helps it to beat more regularly .

Pharmacokinetics

Carvedilol is a highly lipophilic drug which is rapidly absorbed from the gastrointestinal tract . It undergoes stereoselective first-pass metabolism with a preference for R-carvedilol . Both enantiomers are hepatically metabolized with less than 1% of the dose excreted in the urine as the parent drug . The main pathways of carvedilol metabolism include oxidation (ring & side chain), demethylation, and glucuronidation .

Action Environment

The action, efficacy, and stability of (S)-(-)-4’-Benzyloxyphenyl Carvedilol can be influenced by various environmental factors. For instance, the presence of other drugs, the patient’s health status, and genetic factors can affect how the drug is metabolized and how effectively it works

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(-)-4’-Benzyloxyphenyl Carvedilol typically involves multiple steps, starting with the preparation of the core Carvedilol structure. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from 10-15°C to ambient temperature .

Industrial Production Methods: Industrial production of (S)-(-)-4’-Benzyloxyphenyl Carvedilol may involve similar synthetic routes but on a larger scale. Techniques such as solvent evaporation and crystallization are employed to ensure high purity and yield . The use of ionic liquids has also been explored to enhance solubility and stability .

Chemical Reactions Analysis

Types of Reactions: (S)-(-)-4’-Benzyloxyphenyl Carvedilol undergoes various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(S)-(-)-4’-Benzyloxyphenyl Carvedilol has a wide range of scientific research applications:

Comparison with Similar Compounds

    Carvedilol: The parent compound, which is a racemic mixture of both S(-) and R(+) enantiomers.

    Labetalol: Another non-selective beta-blocker with alpha-1 blocking activity.

    Propranolol: A non-selective beta-blocker without alpha-1 blocking activity.

Uniqueness: (S)-(-)-4’-Benzyloxyphenyl Carvedilol is unique due to its specific chiral configuration, which enhances its pharmacological efficacy and reduces side effects compared to the racemic mixture . Its dual beta and alpha-1 blocking activities, combined with antioxidant properties, make it a valuable compound in cardiovascular therapy .

Biological Activity

(S)-(-)-4'-Benzyloxyphenyl Carvedilol, a derivative of carvedilol, exhibits significant biological activity primarily through its dual action as a beta-blocker and alpha-1 blocker. This compound is notable for its pharmacological properties, which include effects on cardiovascular health and potential applications in treating various diseases.

Beta and Alpha Receptor Interaction
this compound functions by blocking beta-1 and beta-2 adrenergic receptors as well as alpha-1 adrenergic receptors. This blockade reduces heart rate and myocardial contractility, leading to decreased cardiac output and lower blood pressure. The compound's ability to inhibit these receptors makes it effective in managing hypertension and heart failure .

Biochemical Pathways
The compound's interaction with the adrenergic nervous system results in the inhibition of noradrenaline release, which is crucial in regulating cardiovascular function. Additionally, it influences various biochemical pathways that contribute to its therapeutic effects, such as vasodilation and reduced peripheral vascular resistance .

Pharmacokinetics

Absorption and Metabolism
this compound is highly lipophilic, allowing for rapid absorption from the gastrointestinal tract. It undergoes extensive first-pass metabolism primarily through liver enzymes CYP2D6 and CYP2C9, resulting in several active metabolites. The elimination half-life ranges from 7 to 11 hours for the S(-) enantiomer, with varying pharmacokinetic profiles between the enantiomers .

Cardiovascular Effects

A significant body of research highlights the effectiveness of this compound in treating cardiovascular conditions:

  • Hypertension Management : Clinical studies demonstrate that carvedilol effectively lowers blood pressure in patients with hypertension, with a notable reduction in both systolic and diastolic pressures .
  • Heart Failure Treatment : In randomized controlled trials, carvedilol has been shown to reduce mortality rates among patients with heart failure compared to placebo, indicating its critical role in improving long-term outcomes .

Neuroprotective Effects

Recent studies have also explored the neuroprotective properties of this compound:

  • Oxidative Stress Reduction : Research indicates that carvedilol exhibits antioxidant properties that help mitigate oxidative stress in neuronal tissues. This effect is particularly beneficial in models of diabetic neuropathy, where it has been shown to improve behavioral outcomes and restore biochemical balance .
  • Potential Against Viral Infections : In silico studies suggest that carvedilol may inhibit SARS-CoV-2 infection by reducing the expression of angiotensin-converting enzyme (ACE), which is essential for viral entry into host cells. This positions carvedilol as a potential candidate for repurposing in COVID-19 treatment .

Case Studies

Several case studies have documented the clinical efficacy of this compound:

  • Heart Failure Patients : In a cohort study involving patients with chronic heart failure, those treated with carvedilol showed a significant reduction in hospitalization rates due to heart failure exacerbations compared to those receiving standard care.
  • Diabetic Neuropathy : A clinical trial assessed the effects of carvedilol on patients with diabetic neuropathy, revealing improvements in pain scores and nerve function tests after treatment with carvedilol over 12 weeks.

Data Tables

Study/Trial Population Outcome Measure Results
COPERNICUS TrialHeart Failure PatientsMortality Rate35% reduction with carvedilol
Diabetic Neuropathy StudyDiabetic PatientsPain Score ReductionSignificant improvement observed
COVID-19 In Silico StudyViral Protein InteractionBinding AffinityHigher binding affinity against RdRp

Properties

IUPAC Name

(2S)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxy-4-phenylmethoxyphenoxy)ethylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N2O5/c1-35-30-18-24(37-20-22-8-3-2-4-9-22)14-15-28(30)36-17-16-32-19-23(34)21-38-29-13-7-12-27-31(29)25-10-5-6-11-26(25)33-27/h2-15,18,23,32-34H,16-17,19-21H2,1H3/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGLUJVTGHMGCX-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OCC2=CC=CC=C2)OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)OCC2=CC=CC=C2)OCCNC[C@@H](COC3=CC=CC4=C3C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652461
Record name (2S)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217733-91-9
Record name (2S)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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